![molecular formula C14H19F13N2O5S2 B13417402 1-Propanesulfonic acid, 3-[[3-(dimethylamino)propyl][(tridecafluorohexyl)sulfonyl]amino]- CAS No. 38850-60-1](/img/structure/B13417402.png)
1-Propanesulfonic acid, 3-[[3-(dimethylamino)propyl][(tridecafluorohexyl)sulfonyl]amino]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propanesulfonic acid, 3-[[3-(dimethylamino)propyl][(tridecafluorohexyl)sulfonyl]amino]- is a complex organic compound with a molecular formula of C14H19F13N2O5S2 This compound is notable for its unique structure, which includes a sulfonic acid group, a dimethylamino propyl group, and a tridecafluorohexyl sulfonyl group
Preparation Methods
The synthesis of 1-Propanesulfonic acid, 3-[[3-(dimethylamino)propyl][(tridecafluorohexyl)sulfonyl]amino]- involves several steps. The process typically starts with the preparation of the intermediate compounds, followed by their combination under specific reaction conditions. Common synthetic routes include:
Step 1 Preparation of Intermediate Compounds: - This involves the synthesis of the dimethylamino propyl group and the tridecafluorohexyl sulfonyl group separately.
Step 2 Combination of Intermediates: - The intermediate compounds are then combined under controlled conditions to form the final product.
Industrial production methods may vary, but they generally follow similar principles, with optimizations for large-scale production.
Chemical Reactions Analysis
1-Propanesulfonic acid, 3-[[3-(dimethylamino)propyl][(tridecafluorohexyl)sulfonyl]amino]- undergoes various chemical reactions, including:
Oxidation: - The compound can be oxidized under specific conditions, leading to the formation of sulfonic acid derivatives.
Reduction: - Reduction reactions can modify the sulfonyl group, potentially leading to the formation of different amine derivatives.
Substitution: - The compound can undergo substitution reactions, where one functional group is replaced by another.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Propanesulfonic acid, 3-[[3-(dimethylamino)propyl][(tridecafluorohexyl)sulfonyl]amino]- has several scientific research applications:
Chemistry: - It is used as a reagent in various chemical reactions and synthesis processes.
Biology: - The compound’s unique structure makes it useful in studying biological systems and interactions.
Industry: - Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Propanesulfonic acid, 3-[[3-(dimethylamino)propyl][(tridecafluorohexyl)sulfonyl]amino]- involves its interaction with specific molecular targets. The compound’s sulfonic acid group can form strong interactions with various biological molecules, influencing their function and activity. The dimethylamino propyl group and tridecafluorohexyl sulfonyl group contribute to its overall reactivity and ability to participate in different chemical reactions .
Comparison with Similar Compounds
1-Propanesulfonic acid, 3-[[3-(dimethylamino)propyl][(tridecafluorohexyl)sulfonyl]amino]- can be compared with similar compounds such as:
3-Amino-1-propanesulfonic acid: - Known for its neurological effects similar to γ-aminobutyric acid (GABA).
1-Propanesulfonic acid, 3-[[3-(dimethylamino)propyl][(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)sulfonyl]amino]-: - A similar compound with slight variations in its structure.
Properties
CAS No. |
38850-60-1 |
|---|---|
Molecular Formula |
C14H19F13N2O5S2 |
Molecular Weight |
606.4 g/mol |
IUPAC Name |
3-[3-(dimethylamino)propyl-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexylsulfonyl)amino]propane-1-sulfonic acid |
InChI |
InChI=1S/C14H19F13N2O5S2/c1-28(2)5-3-6-29(7-4-8-35(30,31)32)36(33,34)14(26,27)12(21,22)10(17,18)9(15,16)11(19,20)13(23,24)25/h3-8H2,1-2H3,(H,30,31,32) |
InChI Key |
XXEJCEXMBHWWLY-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCN(CCCS(=O)(=O)O)S(=O)(=O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-tert-Butylimino-5-(4-chloro-phenyl)-3-isopropyl-[1,3,5]thiadiazinan-4-one](/img/structure/B13417327.png)
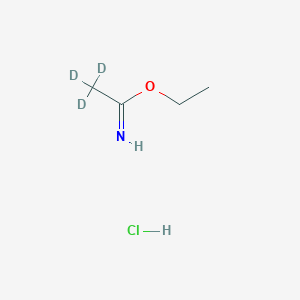
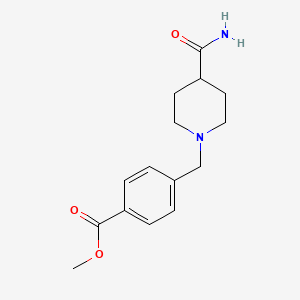
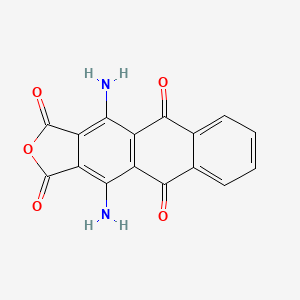
![hexasodium;(6E)-4-amino-3-[[4-[[4-chloro-6-(3-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]diazenyl]-6-[[4-[[4-chloro-6-(3-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]hydrazinylidene]-5-oxonaphthalene-2,7-disulfonate](/img/structure/B13417345.png)
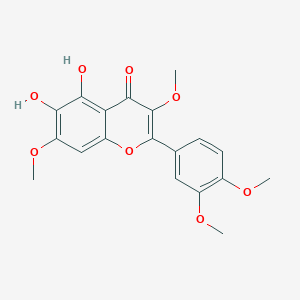
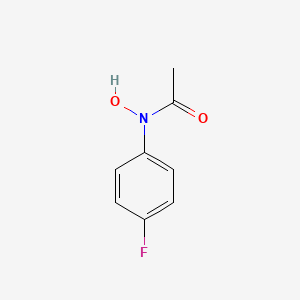
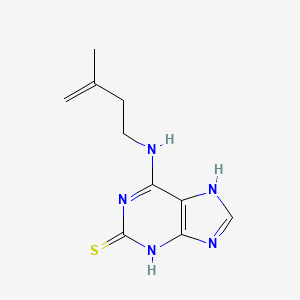
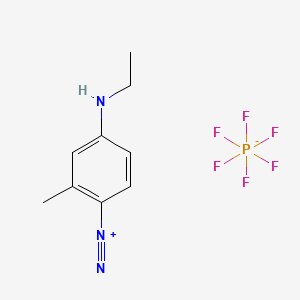

![4'-[(Prop-2-yn-1-yl)oxy][1,1'-biphenyl]-4-ol](/img/structure/B13417389.png)
![N-(4-aminocyclohexyl)-2-(3-methylphenyl)-3-[(phenylmethyl)amino]imidazo[1,2-a]pyridine-8-carboxamide](/img/structure/B13417392.png)
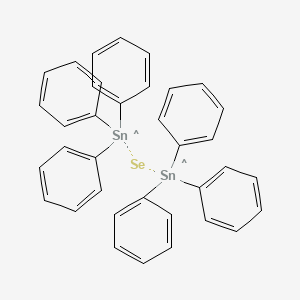
![[(1-Fluoroethenyl)sulfinyl]benzene](/img/structure/B13417403.png)
